Product packaging for Methyl methoxy-(4-methoxyphenyl)acetate(Cat. No.:CAS No. 59845-69-1)

Methyl methoxy-(4-methoxyphenyl)acetate

Cat. No.: B8600894
CAS No.: 59845-69-1
M. Wt: 210.23 g/mol
InChI Key: SGYCIZMJPWFKTJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Ester Chemistry

The compound is systematically named methyl 2-(4-methoxyphenyl)acetate according to IUPAC nomenclature. nih.govmatrix-fine-chemicals.com It belongs to the family of carboxylic esters, which are characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to a second oxygen atom. The latter oxygen is connected to an organic group, in this case, a methyl group. wikipedia.org The other part of the molecule originates from 4-methoxyphenylacetic acid. ontosight.ai

The structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the para (4th) position. This aromatic ring is connected to an acetate (B1210297) group via a methylene (B1212753) bridge (-CH₂-). The methyl ester portion (-COOCH₃) is the defining feature of its classification. This arrangement of functional groups dictates its reactivity, particularly in reactions involving the ester linkage or the aromatic ring.

Chemical Identifiers for Methyl 4-methoxyphenylacetate (B8689602)
Identifier TypeIdentifier
IUPAC Namemethyl 2-(4-methoxyphenyl)acetate nih.govmatrix-fine-chemicals.com
CAS Number23786-14-3 matrix-fine-chemicals.comsigmaaldrich.comscbt.comthegoodscentscompany.comspectrumchemical.com
Molecular FormulaC₁₀H₁₂O₃ nih.govmatrix-fine-chemicals.comscbt.comchemicalbook.com
Molecular Weight180.20 g/mol nih.govsigmaaldrich.comscbt.com
InChI KeyZQYLDVNTWDEAJI-UHFFFAOYSA-N matrix-fine-chemicals.com
SMILESCOC1=CC=C(C=C1)CC(=O)OC matrix-fine-chemicals.com

Historical Overview of Research and Initial Academic Interest

Initial academic interest in compounds of this type was driven by the fundamental exploration of reaction mechanisms and the synthesis of new organic molecules. numberanalytics.comnih.gov The presence of multiple functional groups—the ester, the aromatic ring, and the ether—made it a suitable substrate for studying chemical reactivity and selectivity. Early research would have focused on its synthesis, purification, and characterization using techniques available at the time, such as boiling point determination and elemental analysis, later supplemented by spectroscopic methods like NMR and IR spectroscopy. sigmaaldrich.comchemicalbook.com Its inclusion in chemical databases like Beilstein (Beilstein Registry Number: 2209665) indicates it has been a known compound for a considerable time. sigmaaldrich.comchemicalbook.com

Significance as a Research Subject in Organic Chemistry and Related Fields

The significance of Methyl 4-methoxyphenylacetate in research stems primarily from its utility as a versatile building block in organic synthesis. ontosight.ai Its structure allows for modifications at several positions, making it a valuable precursor for more complex target molecules.

Detailed research findings highlight its role in various synthetic applications:

Synthesis of Natural Products and Bioactive Molecules: It has been explicitly used as a starting material in the synthesis of complex organic compounds. For instance, it was employed in the laboratory synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, demonstrating its utility in constructing flavonoid-type structures. chemicalbook.com

Pharmaceutical and Medicinal Chemistry Research: While not a therapeutic agent itself, the 4-methoxyphenylacetate scaffold is of interest. Derivatives of this compound have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai Its structural similarity to certain natural products has also prompted research into its potential as a modulator for biological targets like the estrogen receptor.

Material Science: In the field of material science, esters like Methyl 4-methoxyphenylacetate are explored as potential components for the development of new polymers, coatings, and adhesives. ontosight.ai The aromatic and ester functionalities can be tailored to impart specific physical properties to these materials. ontosight.ai

Agrochemical Research: The chemical framework of Methyl 4-methoxyphenylacetate suggests its potential as an intermediate in the synthesis of certain classes of pesticides or herbicides, although this application is less documented in academic literature. ontosight.ai

Physical Properties of Methyl 4-methoxyphenylacetate
PropertyValue
AppearanceClear colorless to pale yellow liquid cymitquimica.comthermofisher.com
Boiling Point158 °C at 19 mmHg sigmaaldrich.comchemicalbook.com
Density1.135 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Indexn20/D 1.516 (lit.) sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B8600894 Methyl methoxy-(4-methoxyphenyl)acetate CAS No. 59845-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59845-69-1

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-methoxy-2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C11H14O4/c1-13-9-6-4-8(5-7-9)10(14-2)11(12)15-3/h4-7,10H,1-3H3

InChI Key

SGYCIZMJPWFKTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthesis Strategies

The synthesis of methyl 4-methoxyphenylacetate (B8689602), a compound of interest in various chemical fields, is primarily achieved through well-established esterification reactions. These methods focus on the conversion of 4-methoxyphenylacetic acid into its corresponding methyl ester.

Esterification Reactions for Methyl 4-Methoxyphenylacetate Synthesis

The most common and direct route to methyl 4-methoxyphenylacetate is the Fischer esterification of 4-methoxyphenylacetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Another effective method involves the use of dimethyl carbonate as both a reagent and a solvent, catalyzed by a mesoporous sulfated zirconia catalyst. This approach is considered a greener alternative as it avoids the use of corrosive mineral acids and hazardous alkyl halides.

Precursors and Starting Materials in Synthetic Routes

The primary precursor for the synthesis of methyl 4-methoxyphenylacetate is 4-methoxyphenylacetic acid. This starting material is commercially available and can also be synthesized from p-anisaldehyde through various oxidation methods. For instance, p-anisaldehyde can be converted to 4-methoxyphenylacetaldehyde, which is then oxidized to 4-methoxyphenylacetic acid. Methanol is the other key starting material, serving as the source of the methyl group in the final ester product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of methyl 4-methoxyphenylacetate synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

For the acid-catalyzed esterification, refluxing the reaction mixture is a common practice to increase the reaction rate. The use of a Dean-Stark apparatus to remove the water formed during the reaction can also drive the equilibrium towards the product side, thus increasing the yield.

In the case of the dimethyl carbonate-based synthesis, the catalytic activity is highly dependent on the properties of the mesoporous sulfated zirconia, such as its surface area and acid site density. Optimization of these catalyst properties can lead to higher yields and selectivity.

Table 1: Optimization of Reaction Conditions for Methyl 4-Methoxyphenylacetate Synthesis

Catalyst Solvent Temperature (°C) Reaction Time (h) Molar Ratio (Acid:Alcohol) Yield (%)
H₂SO₄ Methanol Reflux 4-6 1:10 ~95
Mesoporous Sulfated Zirconia Dimethyl Carbonate 120-140 6-8 1:5 >90
Thionyl Chloride Methanol Room Temp 2-3 1:3 ~98

Targeted Synthesis of Derivatives and Analogues

The chemical structure of methyl 4-methoxyphenylacetate allows for targeted modifications at both the phenyl ring and the acetate (B1210297) moiety, leading to a diverse range of derivatives and analogues with potentially new chemical and biological properties.

Derivatization of the Phenyl Ring System

The phenyl ring of methyl 4-methoxyphenylacetate is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the methylene (B1212753) ester group. This allows for the introduction of various substituents onto the ring.

For example, nitration of the ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of nitro-derivatives. Halogenation, such as bromination or chlorination, can also be carried out using appropriate reagents like N-bromosuccinimide or N-chlorosuccinimide. These derivatization reactions provide a means to explore the structure-activity relationships of this class of compounds.

Modifications at the Acetate Moiety

The acetate moiety of methyl 4-methoxyphenylacetate is also amenable to various chemical transformations. The ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-methoxyphenylacetic acid, under either acidic or basic conditions.

Furthermore, the ester can be converted to other esters, such as ethyl 4-methoxyphenylacetate, through transesterification reactions in the presence of another alcohol and a suitable catalyst. The ester group can also be reduced to the corresponding primary alcohol, 2-(4-methoxyphenyl)ethanol, using a strong reducing agent like lithium aluminum hydride. Amidation of the ester with an amine can also be performed to yield the corresponding amide derivative.

Table 2: Chemical Transformations at the Acetate Moiety

Reaction Reagents Product
Hydrolysis NaOH, H₂O/MeOH 4-Methoxyphenylacetic acid
Transesterification Ethanol, H₂SO₄ Ethyl 4-methoxyphenylacetate
Reduction LiAlH₄, THF 2-(4-Methoxyphenyl)ethanol
Amidation Ammonia (B1221849), Heat 2-(4-Methoxyphenyl)acetamide

Preparation of Substituted Phenylacetates and Related Esters

The synthesis of substituted phenylacetates, such as Methyl methoxy-(4-methoxyphenyl)acetate, can be achieved through various established organic chemistry routes. A primary method involves the esterification of the corresponding carboxylic acid, in this case, 4-methoxyphenylacetic acid or 2-methoxy-2-(4-methoxyphenyl)acetic acid. This reaction is typically catalyzed by an acid (e.g., sulfuric acid) in the presence of methanol.

Another significant synthetic pathway starts from differently substituted precursors. For instance, p-methoxyphenylacetic acid can be synthesized in a one-step method from methyl phenoxide (anisole), glyoxylic acid, concentrated acid, iodine, and red phosphorus in glacial acetic acid. google.com This method is noted for its simple operation, short reaction time, and high efficiency, making it suitable for larger-scale production. google.com

Furthermore, palladium-catalyzed reactions represent a modern approach to forming the carbon framework of these molecules. While specific examples for the title compound are not prevalent, these methods are widely used for creating C-C bonds in related aromatic systems.

A summary of a representative synthesis for a related acid is presented below:

Starting MaterialsReagentsConditionsProductYieldReference
Methyl phenoxide, Glyoxylic acidH₂SO₄, I₂, Red P, Acetic acidStirring at 50-100 °C for 2-12 hoursp-Methoxyphenylacetic acid82% google.com

Chemical Reactivity and Mechanistic Studies of Transformations

The reactivity of this compound is governed by its primary functional groups: the methyl ester and the methoxy-substituted phenyl ring.

The ester functional group is susceptible to nucleophilic acyl substitution. Key reactions include:

Hydrolysis: In the presence of an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid (e.g., 4-methoxyphenylacetic acid) and methanol. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds to completion.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, yielding a new ester.

Aminolysis: Reaction with ammonia or a primary or secondary amine can convert the ester into the corresponding amide.

The electron-donating methoxy group on the phenyl ring strongly influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution: The -OCH₃ group is a powerful activating group and an ortho, para-director. This means that electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the methoxy group. The steric hindrance from the acetate side chain may influence the ratio of ortho to para substitution. Examples of such reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. Studies on related molecules, such as L-aspartyl-L-phenylalanine methyl ester, have shown that substitution at the para position can significantly alter the molecule's properties. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally difficult on electron-rich aromatic rings like the one present in the title compound. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring toward nucleophilic attack. nih.gov Therefore, subjecting this compound to typical SNAr conditions would likely result in no reaction on the aromatic ring. However, under specific conditions, such as those involving highly reactive intermediates or specialized catalysts, substitution may occur. For instance, reactions on fluorinated benzaldehydes with methoxy-substituted phenols proceed via SNAr, highlighting the need for an activated substrate. ebyu.edu.trresearchgate.net

Beyond the primary reactions of the ester and aromatic ring, other functional group transformations are possible:

Reduction: The ester group can be reduced to a primary alcohol, 2-(4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The benzylic position (the CH₂ group of the acetate side chain in Methyl 4-methoxyphenylacetate) can be susceptible to oxidation under certain conditions, although this can be challenging without affecting other parts of the molecule.

Side-chain modification: The α-carbon of the ester can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the principles of physical organic chemistry allow for predictions.

Kinetics: The rate of electrophilic aromatic substitution is significantly enhanced by the activating methoxy group. For reactions involving the ester, the rate of nucleophilic attack can be influenced by steric hindrance around the carbonyl group.

Thermodynamics: Ester hydrolysis is a reversible process, and the position of the equilibrium is dependent on the concentration of water. Saponification is thermodynamically favorable due to the formation of a resonance-stabilized carboxylate anion. The stability of intermediates, such as the Wheland intermediate in electrophilic aromatic substitution, plays a crucial role in determining the reaction pathway and product distribution.

Enantioselective Synthesis and Chiral Resolution Approaches

For the chiral compound Methyl 2-methoxy-2-(4-methoxyphenyl)acetate, obtaining a single enantiomer is a significant synthetic challenge. The carbon atom attached to the phenyl ring, the methoxy group, the carbonyl group, and a hydrogen atom constitutes a stereocenter. The synthesis of enantiomerically pure forms can be approached in two main ways:

Asymmetric Synthesis: This involves creating the chiral center in a controlled manner. This could be achieved by using a chiral auxiliary, which is a pre-existing chiral molecule that directs the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. Another approach is the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral starting material.

Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers). A common technique is enzymatic resolution. Enzymes like lipases can selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the racemic ester, leaving the other enantiomer unreacted. researchgate.net For example, the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate using lipases has been reported as a method to obtain optically active isomers. googleapis.com Another method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. tcichemicals.com

The choice of method depends on factors such as the availability of starting materials, the efficiency of the separation, and the desired scale of the synthesis.

Asymmetric Synthesis of Chiral Derivatives and Intermediates

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral compound. For derivatives of Methyl 2-(4-methoxyphenyl)acetate, where a stereocenter could be introduced, for instance, at the α-position to the ester, several asymmetric methodologies could theoretically be employed. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

While specific examples for Methyl 2-(4-methoxyphenyl)acetate are not extensively documented in publicly available research, the principles of asymmetric synthesis suggest that approaches such as enantioselective alkylation of a corresponding enolate would be a viable route. This would involve treating a derivative of Methyl 2-(4-methoxyphenyl)acetate with a chiral base or in the presence of a chiral ligand to facilitate the addition of an alkyl group at the α-position with high enantioselectivity.

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

Although direct studies on the enzymatic resolution of racemic Methyl 2-(4-methoxyphenyl)acetate are not readily found, research on structurally analogous compounds provides valuable insight. For instance, the kinetic resolution of racemic trans-methyl (4-methoxyphenyl)glycidate has been successfully achieved using Lecitase® Ultra immobilized in a gelatin organo-gel. researchgate.net This process resulted in the preparation of trans-(2R,3S)-methyl (4-methoxyphenyl)glycidate with an enantiomeric excess (e.e.) of >99%. researchgate.net Another patent describes the use of lipases, such as Serratia marcescens lipase, for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a similar glycidic acid methyl ester. google.com

These examples strongly suggest that lipases could be effective biocatalysts for the kinetic resolution of racemic derivatives of Methyl 2-(4-methoxyphenyl)acetate, likely through enantioselective hydrolysis of the ester group. The general approach would involve incubating the racemic ester with a suitable lipase, which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted chiral ester and the newly formed chiral acid.

Table 1: Examples of Enzymatic Resolution of Structurally Related Compounds

Racemic SubstrateEnzymeOutcomeEnantiomeric Excess (e.e.)
trans-Methyl (4-methoxyphenyl)glycidateLecitase® Ultra(2R,3S)-methyl (4-methoxyphenyl)glycidate>99% researchgate.net
Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylateSerratia marcescens lipase(2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester>99.90% google.com

Application of Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This strategy is a powerful tool in asymmetric synthesis. sigmaaldrich.com

In the context of Methyl 2-(4-methoxyphenyl)acetate, a chiral auxiliary could be attached to the carboxylic acid moiety (after hydrolysis of the methyl ester) to form a chiral amide. This new chiral center would then influence the stereochemical outcome of reactions at a nearby prochiral center, for example, the α-carbon. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's sultams.

The general workflow would be:

Hydrolysis of Methyl 2-(4-methoxyphenyl)acetate to 2-(4-methoxyphenyl)acetic acid.

Coupling of the acid with a chiral auxiliary to form a chiral adduct.

Diastereoselective reaction at the α-position, for instance, an alkylation or aldol (B89426) reaction. The steric hindrance of the auxiliary directs the incoming group to a specific face of the molecule.

Removal of the chiral auxiliary to yield the desired chiral carboxylic acid derivative, which can then be re-esterified if needed.

While specific applications of this methodology to Methyl 2-(4-methoxyphenyl)acetate are not detailed in the literature, the versatility of chiral auxiliaries makes this a highly plausible and effective strategy for the synthesis of its chiral derivatives.

Diastereoselective and Enantioselective Catalysis in Synthesis

Catalytic asymmetric reactions offer an efficient and atom-economical approach to the synthesis of chiral compounds. These reactions utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of chiral derivatives of Methyl 2-(4-methoxyphenyl)acetate, both diastereoselective and enantioselective catalysis could be envisioned.

Diastereoselective Catalysis: If a substrate derived from Methyl 2-(4-methoxyphenyl)acetate already contains a chiral center, a diastereoselective reaction can be employed to create a second stereocenter with a specific relative configuration. For example, the catalytic hydrogenation of a chiral, unsaturated derivative of Methyl 2-(4-methoxyphenyl)acetate could lead to the formation of one diastereomer in excess.

Enantioselective Catalysis: In the absence of a pre-existing stereocenter, an enantioselective catalyst can be used to convert a prochiral substrate into a chiral product. For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated ester derivative of Methyl 2-(4-methoxyphenyl)acetate using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) could yield a chiral product with high enantioselectivity. Similarly, enantioselective conjugate addition reactions to such a substrate could also be a powerful tool.

While the direct application of these catalytic methods to Methyl 2-(4-methoxyphenyl)acetate is not well-documented, the vast body of literature on asymmetric catalysis provides a strong foundation for the development of such synthetic routes.

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Molecular Architecture and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. For Methyl 2-(4-methoxyphenyl)acetate, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

The ¹H NMR spectrum exhibits distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic AA'BB' system. The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group and the aromatic ring resonate as a singlet, while the methyl protons of the ester (-OCH3) and the ether (-OCH3) groups also appear as sharp singlets at distinct chemical shifts due to their different electronic environments.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Key resonances include the carbonyl carbon of the ester group, the four distinct carbons of the para-substituted aromatic ring (two of which are quaternary), the methylene carbon, and the two methoxy (B1213986) carbons.

¹H NMR Spectroscopic Data

Signal Chemical Shift (δ, ppm) Multiplicity Assignment
1 ~ 7.22 Doublet 2H, Aromatic (CH)
2 ~ 6.86 Doublet 2H, Aromatic (CH)
3 ~ 3.78 Singlet 3H, Methoxy (-OCH₃)
4 ~ 3.67 Singlet 3H, Ester Methyl (-COOCH₃)

¹³C NMR Spectroscopic Data

Signal Chemical Shift (δ, ppm) Assignment
1 ~ 172.3 Carbonyl (C=O)
2 ~ 158.8 Aromatic (C-OCH₃)
3 ~ 130.3 Aromatic (CH)
4 ~ 126.3 Aromatic (C-CH₂)
5 ~ 114.1 Aromatic (CH)
6 ~ 55.2 Methoxy (-OCH₃)
7 ~ 52.0 Ester Methyl (-COOCH₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For Methyl 2-(4-methoxyphenyl)acetate, the molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol nih.govsigmaaldrich.com.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which for C₁₀H₁₂O₃ is calculated to be 180.078644 Da nih.gov. Electron Ionization (EI) is a common technique used to generate the mass spectrum. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 180 nih.gov.

The fragmentation pattern is characteristic of the molecule's structure. A prominent fragment is observed at m/z 121, which results from the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and loss of the methoxycarbonyl radical (•COOCH₃) nih.gov. This m/z 121 fragment corresponds to the stable 4-methoxybenzyl cation. Other significant peaks can be observed at m/z 77 and 78, corresponding to further fragmentation of the aromatic ring nih.gov.

Mass Spectrometry Data

m/z Relative Intensity Proposed Fragment
180 High [M]⁺ (Molecular Ion)
121 High [M - COOCH₃]⁺
78 Medium [C₆H₆]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. The IR spectrum of Methyl 2-(4-methoxyphenyl)acetate displays several characteristic absorption bands that confirm its structure nih.gov.

A strong absorption peak is observed in the range of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations from the ester and ether linkages typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are found around 1500-1615 cm⁻¹, while aromatic and aliphatic C-H stretching vibrations are observed just below and above 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information, although detailed Raman data for this specific compound is not as commonly reported as IR data.

Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 2950-3000 C-H Stretch Aliphatic (CH₂, CH₃)
~ 1735 C=O Stretch Ester
~ 1612, 1514 C=C Stretch Aromatic Ring
~ 1245 C-O Stretch Aryl Ether & Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like Methyl 2-(4-methoxyphenyl)acetate, the absorption of UV light promotes electrons from π to π* orbitals. The presence of the substituted benzene ring is expected to result in characteristic absorption bands in the UV region, typically between 200 and 300 nm. However, specific experimental λmax values for this compound are not extensively detailed in the surveyed literature.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis provides the most definitive three-dimensional structural information for a compound in its solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This technique would allow for the unambiguous determination of the solid-state conformation and crystal packing of Methyl 2-(4-methoxyphenyl)acetate.

Despite the comprehensive spectroscopic characterization available for this compound, a search of publicly available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray diffraction study for Methyl 2-(4-methoxyphenyl)acetate. Therefore, detailed data on its crystal system, space group, unit cell dimensions, and specific intermolecular packing forces are not available at this time.

Analysis of Unit Cell Parameters and Space Group Symmetry

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure. This information is obtained exclusively through techniques like single-crystal X-ray diffraction. As no such study for Methyl methoxy-(4-methoxyphenyl)acetate is available, the unit cell parameters and space group symmetry for this compound remain unknown.

Conformational Analysis and Intermolecular Interactions

The arrangement of molecules within a crystal is dictated by a delicate balance of intermolecular forces. A complete understanding of these interactions requires precise knowledge of intermolecular distances and angles, which are derived from crystallographic data.

Investigation of Molecular Conformations in Different Phases (e.g., in vacuo vs. crystal)

The conformation of a molecule—the spatial arrangement of its atoms—can differ significantly between the gas phase (in vacuo) and the solid (crystal) phase. In the crystal, the conformation is influenced by packing forces and intermolecular interactions. While computational methods can predict the lowest energy conformation in vacuo, an experimental determination of the solid-state conformation is only possible through crystallographic analysis.

Studies of Hydrogen Bonding Networks (e.g., C-H···O)

In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds can play a crucial role in the crystal packing of organic molecules. Identifying and characterizing these networks, including their geometry and directionality, is contingent on having an experimentally determined crystal structure.

Analysis of Van der Waals Interactions and π-π Stacking

Van der Waals forces are ubiquitous intermolecular interactions critical for crystal cohesion. Furthermore, molecules containing aromatic rings, such as the 4-methoxyphenyl group in the target compound, can engage in π-π stacking interactions. A quantitative analysis of these forces, including the distances and orientations between aromatic rings, requires precise atomic coordinates from a crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is a method that calculates the electronic structure of atoms, molecules, and solids. DFT is favored for its balance of accuracy and computational cost, making it an ideal tool for studying molecules of moderate size, such as Methyl methoxy-(4-methoxyphenyl)acetate. The theory is based on the principle that the energy of a molecule can be determined from its electron density.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is found. This optimized geometry corresponds to the most probable and stable conformation of the molecule in the gas phase. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.21 Å
Bond Length C-O (ester) ~1.34 Å
Bond Length C-O (ether) ~1.37 Å
Bond Angle O=C-O ~124°

The electronic structure of a molecule dictates its chemical and physical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. By calculating the electrostatic potential at the surface of the molecule, an MEP map uses a color scale to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. Green areas are neutral. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester and ether groups, and positive potential near the hydrogen atoms.

Molecular Orbital and Reactivity Descriptor Analysis

Building on the electronic structure, various theoretical tools can be used to quantify and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of these frontier orbitals provide crucial information about reaction pathways and regioselectivity. By analyzing the spatial distribution of the HOMO and LUMO of this compound, one could predict how it would interact with other reagents. For instance, the locations of the largest lobes of the HOMO would indicate the most likely sites for electrophilic attack on the molecule.

Conceptual DFT provides a framework for defining and calculating chemical concepts like electronegativity and hardness from the electronic structure. These "reactivity descriptors" offer quantitative measures of a molecule's stability and reactivity.

Global Descriptors : These describe the reactivity of the molecule as a whole. Key descriptors include:

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ) : The power of a molecule to attract electrons.

Chemical Potential (μ) : Related to electronegativity, it describes the tendency of electrons to escape from the system.

Local Descriptors : These indicate the reactivity of specific atomic sites within the molecule. The Fukui function is a primary local descriptor that identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui indices for each atom in this compound, one could pinpoint the most reactive centers within the molecule.

Simulation of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. These theoretical approaches allow for a detailed understanding of the vibrational modes and the electronic environment of atomic nuclei.

The vibrational spectra of this compound can be theoretically predicted using DFT calculations, commonly employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). Such studies on structurally related molecules containing a methoxyphenyl group provide a basis for the expected vibrational modes. nist.govmdpi.com The theoretical calculations yield harmonic vibrational frequencies that are often scaled to improve agreement with experimental data.

The predicted FT-IR and FT-Raman spectra are characterized by several key vibrational modes. The stretching vibrations of the C-H bonds in the aromatic ring and the methyl groups are anticipated in the 3100-2800 cm⁻¹ region. mdpi.com The carbonyl (C=O) stretching vibration of the ester group is a strong indicator and typically appears in the 1750-1730 cm⁻¹ range. Vibrations corresponding to the C-O-C linkages of the ether and ester groups are expected at lower wavenumbers, generally in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are predicted to be in the 1600-1450 cm⁻¹ range.

A comparison with available experimental data for this compound provides a means to validate the computational predictions. nih.gov

Table 1: Predicted Vibrational Frequencies (FT-IR, FT-Raman) for this compound (Note: The following data is a representative prediction based on computational studies of similar compounds and may not reflect experimentally verified values for this specific molecule.)

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3050Aromatic C-H Stretch
~2950Methyl C-H Stretch
~1740Carbonyl (C=O) Stretch
~1610Aromatic C=C Stretch
~1515Aromatic C=C Stretch
~1250Asymmetric C-O-C Stretch (Ether)
~1180C-O Stretch (Ester)
~1030Symmetric C-O-C Stretch (Ether)

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the nuclear magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the two methoxy (B1213986) group protons. The aromatic protons will appear as a set of doublets due to the para-substitution pattern on the benzene (B151609) ring. The methylene protons adjacent to the carbonyl group and the aromatic ring will resonate as a singlet. The protons of the two methoxy groups will also appear as singlets at slightly different chemical shifts.

In the ¹³C NMR spectrum, distinct resonances are predicted for the carbonyl carbon, the aromatic carbons (with and without attached protons), the methylene carbon, and the carbons of the two methoxy groups. The chemical shift of the carbonyl carbon is expected to be the most downfield.

Experimental ¹H and ¹³C NMR data for this compound are available for comparison with theoretical predictions. nih.govchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is a representative prediction based on computational studies of similar compounds and may not reflect experimentally verified values for this specific molecule.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~7.2~130
Aromatic CH~6.9~114
-CH₂-~3.6~40
Ar-OCH₃~3.8~55
C(=O)OCH₃~3.7~52
C=O-~172
Aromatic C-OCH₃-~158
Aromatic C-CH₂-~127

Non-Linear Optical (NLO) Properties and Molecular Dynamics Simulations

Computational methods are also employed to investigate the potential of molecules for applications in materials science, such as non-linear optics, and to understand their behavior in different environments through molecular dynamics simulations.

The non-linear optical (NLO) properties of a molecule are related to its response to a strong electromagnetic field. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Computational chemistry allows for the calculation of β, as well as the dipole moment (μ), which provides insights into the charge distribution and polarity of the molecule. These calculations are often performed using DFT methods. mdpi.com For molecules with a donor-π-acceptor framework, larger values of β are generally expected. In this compound, the methoxy group can act as an electron-donating group and the ester group as an electron-withdrawing group, connected through the phenyl ring (π-system).

Table 3: Predicted NLO Properties of this compound (Note: The following data is a representative prediction based on computational studies of similar compounds and may not reflect experimentally verified values for this specific molecule.)

PropertyPredicted Value
Dipole Moment (μ)~2.5 D
First-order Hyperpolarizability (β)(Values would be in esu)

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules, MD can provide detailed information about the conformational landscape of a molecule and the influence of the solvent on its structure and dynamics.

For this compound, MD simulations can be employed to explore the rotational freedom around the single bonds, particularly the C-C bond connecting the methylene group to the phenyl ring and the C-O bonds of the ester and ether groups. This allows for the identification of the most stable conformations and the energy barriers between them.

Furthermore, by including explicit solvent molecules in the simulation, it is possible to study the solvent effects on the conformational preferences of the molecule. The interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can significantly influence the conformational equilibrium. These simulations provide a molecular-level understanding of how the environment affects the behavior of this compound.

Advanced Applications in Organic Synthesis, Materials Science, and Mechanistic Biological Studies

Role as a Synthetic Building Block and Intermediate

The utility of methyl methoxy-(4-methoxyphenyl)acetate as a foundational molecule in the construction of more complex chemical structures is well-documented in organic synthesis.

This compound serves as a crucial starting material in the synthesis of elaborate organic molecules. A notable example is its use in the preparation of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one sigmaaldrich.comsigmaaldrich.com. This compound is a member of the benzopyranone class, which is recognized for its diverse biological activities. The synthesis underscores the importance of the methoxyphenylacetate moiety in constructing the core structure of such complex molecules.

Furthermore, the closely related compound, 4-methoxyphenylacetic acid, is a known precursor in the synthesis of pharmaceuticals such as Dextromethorphan and Diltiazem googleapis.com. This highlights the significance of the 4-methoxyphenylacetic scaffold, of which this compound is a key derivative, in medicinal chemistry.

In addition to being a primary precursor, this compound and its derivatives function as critical intermediates in multi-step synthetic routes. For instance, the synthesis of N-Methoxy-N-methyl-2-(4-methoxyphenyl)acetamide involves the use of 2-(4-methoxyphenyl)acetic acid, demonstrating the role of this structural unit as an intermediate in the formation of amides ehu.es.

Catalytic and Enantioselective Applications in Chemical Synthesis

The reactivity of this compound and its analogs allows for their participation in advanced catalytic and enantioselective synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Compounds with aromatic rings, such as this compound, are potential substrates for reactions like the Suzuki and Mizoroki-Heck cross-coupling reactions dntb.gov.uaabo.finih.gov. These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound (Suzuki) or an alkene (Mizoroki-Heck) in the presence of a palladium catalyst youtube.com. The electron-rich nature of the methoxy-substituted phenyl ring in this compound can influence the reactivity and outcome of such catalytic processes.

While specific examples detailing the direct use of this compound in these named reactions are not prevalent in the provided search results, the general principles of palladium catalysis strongly suggest its suitability as a coupling partner, paving the way for the synthesis of a wide array of substituted aromatic compounds.

The synthesis of single-enantiomer molecules is of paramount importance, particularly in the pharmaceutical industry. This compound is a valuable starting material in the field of asymmetric synthesis. It is used in the preparation of methyl 2-diazo-2-(4-methoxyphenyl)acetate, a key reagent in an enantioselective three-component reaction to produce β-amino-α-hydroxy esters with high diastereoselectivity and enantioselectivity orgsyn.orgresearchgate.net.

Another significant application is in the synthesis of chiral building blocks for pharmaceuticals. For example, the asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a crucial intermediate for the cardiovascular drug diltiazem, highlights the importance of the methoxyphenyl structural motif in creating stereochemically defined molecules scispace.com. Furthermore, lipase-mediated resolutions of related compounds, such as (E)-4-(4-methoxyphenyl)but-3-en-2-ol, demonstrate the utility of this class of molecules in enzymatic kinetic resolutions to obtain enantiomerically pure products for the synthesis of natural products like sesquiterpenes researchgate.net. The synthesis of the PPAR-γ agonist navaglitazar from (+)-methyl (2S,3R)-3-(4-methoxyphenyl)glycidate further underscores the role of this chiral building block in the development of therapeutic agents chimia.ch.

Table 1: Enantioselective Reactions Involving this compound and Related Compounds

Starting Material Reagent/Catalyst Product Application/Significance
Methyl 2-(4-methoxyphenyl)acetate p-Acetamidobenzenesulfonyl azide, DBU Methyl 2-diazo-2-(4-methoxyphenyl)acetate Intermediate for enantioselective synthesis of β-amino-α-hydroxy esters
p-Anisaldehyde and α,α-dichloro silyl ketene acetal Chiral oxazaborolidine Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate Key intermediate for the drug diltiazem
Racemic (E)-4-(4-methoxyphenyl)but-3-en-2-ol Lipase from Candida rugosa Enantiomerically pure (E)-4-(4-methoxyphenyl)but-3-en-2-ol Chiral building block for the synthesis of sesquiterpenes
(+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate N/A Navaglitazar Asymmetric synthesis of a PPAR-γ agonist

Material Science Innovations

The unique chemical properties of the methoxyphenyl group present in this compound suggest its potential for incorporation into novel materials. While direct applications of this compound in material science are still an emerging area of research, studies on structurally related compounds provide insights into its potential.

For example, 2-methoxy-4-vinylphenol (MVP), a monomer derived from lignin that shares the methoxyphenyl moiety, has been explored as a bio-based precursor for thermoplastics and thermoset polymers researchgate.netmdpi.com. The modification of the phenolic group in MVP to create derivatives like methyl 2-(2-methoxy-4-vinylphenoxy)acetate allows for the tuning of polymer properties researchgate.netmdpi.com. This suggests that the methoxyphenylacetate structure could be integrated into polymer backbones or used as a functional side group to impart specific thermal or mechanical properties to the resulting materials. The aromatic nature of the ring and the presence of the ester and ether functionalities could contribute to properties such as thermal stability, adhesion, and optical characteristics. Further research in this area could lead to the development of new functional polymers and materials derived from or incorporating the this compound scaffold.

Potential in Polymer Synthesis and Modification

This compound and its close structural analogues serve as valuable precursors in the development of advanced polymers. Research in biobased materials has highlighted the utility of monomers derived from natural sources, such as lignin. For instance, a derivative, methyl 2-(2-methoxy-4-vinylphenoxy)acetate, is synthesized from 2-methoxy-4-vinylphenol (MVP), a monomer that can be derived from ferulic acid. mdpi.comresearchgate.net

This functionalized monomer has been successfully employed in radical polymerization techniques. researchgate.net Studies have demonstrated the capability of these ether-protected monomers to undergo solution radical polymerization, resulting in the formation of polymers with high molar masses, on the order of Mn ~2.5 × 105 g/mol . researchgate.net The resulting homo- and copolymers exhibit a wide range of thermal properties, underscoring their potential in thermoplastic applications. mdpi.com This pathway from a lignin-derived platform to functional polymers represents a significant step toward creating more sustainable materials. mdpi.comresearchgate.net

Applications in Coating and Adhesive Development

While this compound is utilized as an intermediate in various organic syntheses, specific research detailing its direct application as a primary component in the formulation of coatings and adhesives is not extensively documented in the scientific literature. Its ester functionality suggests potential utility as a modifying agent or a building block in polyester or acrylate-based systems common in these industries. However, detailed studies focusing on its performance characteristics, such as adhesion promotion, durability, or curing dynamics within coating and adhesive matrices, are required to fully establish its role in these fields.

Investigation of Biochemical Interactions and Potential Bioactivities (Mechanistic and Precursor Studies)

The methoxyphenyl moiety is a common feature in many biologically active compounds, prompting investigations into the biochemical roles of simpler structures like this compound, both as a standalone agent and as a structural precursor for more complex molecules.

Studies of Enzyme Inhibition Mechanisms

Direct studies on the enzyme inhibition mechanisms of this compound are limited. However, research into its structural analogues provides insight into the potential of the 4-methoxyphenyl group as a pharmacophore. For example, a series of sulfonamides derived from 4-methoxyphenethylamine, which shares the core methoxyphenyl ethyl structure, has been synthesized and evaluated for inhibitory effects against acetylcholinesterase. semanticscholar.org One derivative, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, demonstrated significant acetylcholinesterase inhibitory activity. semanticscholar.org Kinetic analysis indicated that this compound acts as a competitive inhibitor, binding to the enzyme to form an enzyme-inhibitor complex. semanticscholar.org

Furthermore, another analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). nih.gov This compound has been shown to reduce the expression of inflammatory proteins by suppressing the DNA binding activity of STAT3, demonstrating that the broader methoxyphenyl structure can be integral to molecules designed for specific enzyme inhibition pathways. nih.gov

Research into Receptor Binding Affinity (e.g., Estrogen Receptor Modulators)

This compound has been investigated for its potential interaction with cellular receptors. Notably, it has been shown to possess an affinity for the estrogen receptor. biosynth.com This binding capability suggests its potential as an estrogen receptor modulator. biosynth.com The structural similarity of the compound to other known modulators and natural products is a key driver for this area of research. biosynth.com The interaction with the estrogen receptor is influenced by the methoxy (B1213986) group on the aromatic ring, which can affect binding affinity and specificity to molecular targets.

Exploration of Structure-Activity Relationships in Analogues for Potential Biological Response

The 4-methoxyphenyl scaffold is present in numerous compounds exhibiting a wide range of biological activities. The exploration of structure-activity relationships (SAR) in analogues of this compound reveals how molecular modifications can lead to distinct biological responses. By altering the functional groups attached to the 4-methoxyphenyl core, researchers can tune the compound's activity toward different biological targets.

For instance, the introduction of a sulfonamide group and further N-alkylation, as seen in derivatives of 4-methoxyphenethylamine, leads to potent acetylcholinesterase inhibitors. semanticscholar.org In another case, extending the side chain and incorporating a conjugated system and a second phenolic group results in a selective STAT3 inhibitor with anti-inflammatory properties. nih.gov The synthesis of a Schiff base from vanillin and a p-anisidine derivative, creating 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, yields a compound with significant antioxidant activity. atlantis-press.comresearchgate.net

Table 1: Structure-Activity Relationships of Selected Analogues

Compound NameKey Structural Modifications from Core StructureObserved Biological Activity/ResponseReference
N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamideEster group replaced with a sulfonamide linker and N-propyl group.Competitive inhibition of acetylcholinesterase. semanticscholar.org
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Extended conjugated side-chain and additional phenolic and methoxy groups.Selective inhibition of STAT3, leading to anti-inflammatory effects. nih.gov
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolEster group replaced with an imine (Schiff base) linkage to a substituted phenol.Antioxidant activity. atlantis-press.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl Methoxy-(4-Methoxyphenyl)Acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A key route involves oxidation and esterification steps. For instance, β-(methoxy-substituted phenyl)-γ-butyrolactones can be synthesized from cinnamyl acetate derivatives using Mn(OAc)₃·2H₂O as an oxidizing agent under mild conditions (room temperature, neutral pH). Yields depend on stoichiometry, solvent choice (e.g., methanol for esterification), and reaction time. Post-synthesis, purification via recrystallization or column chromatography is critical . Alternative routes include diazo transfer reactions, such as converting methyl 2-(4-methoxyphenyl)acetate to its diazo derivative using diazo reagents, achieving ~61% yield after chromatographic purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example, 1H^1H NMR resolves methoxy (δ\delta 3.81–3.85 ppm) and ester groups (δ\delta 3.85 ppm), while 13C^13C NMR identifies carbonyl (δ\delta 166–170 ppm) and aromatic carbons. Infrared (IR) spectroscopy detects ester C=O stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 180.2 for C₁₀H₁₂O₃). High-Performance Liquid Chromatography (HPLC) with chiral columns can assess enantiomeric ratios .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity) coupled with HPLC monitoring is advised to detect impurity formation. Avoid prolonged exposure to moisture or basic conditions, which may cleave the ester bond .

Advanced Research Questions

Q. How can reaction mechanisms be optimized to enhance enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., organocatalysts or transition-metal complexes) during lactonization or esterification. For example, kinetic resolution via lipase-catalyzed transesterification selectively produces one enantiomer. HPLC with chiral stationary phases (e.g., amylose-based) quantifies enantiomeric excess (ee), with baseline separation requiring mobile phase optimization (e.g., hexane/isopropanol gradients) .

Q. What strategies mitigate side reactions during diazo group incorporation?

  • Methodological Answer : Diazo transfer reactions require strict temperature control (0–5°C) to suppress undesired dimerization or decomposition. Use anhydrous solvents (e.g., dichloromethane) and slow reagent addition to minimize exothermic side reactions. Monitoring via thin-layer chromatography (TLC) or in-situ IR helps detect intermediates. Post-reaction quenching with aqueous NaHCO₃ removes acidic byproducts .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The 4-methoxyphenyl group donates electron density via resonance, enhancing electrophilic substitution reactivity. Density Functional Theory (DFT) calculations predict nucleophilic attack sites on the ester carbonyl. In drug development, this moiety is leveraged for prodrug synthesis, where ester hydrolysis releases active metabolites. Stability in biological matrices (e.g., liver microsomes) can be tested using LC-MS/MS to track degradation .

Q. What analytical approaches resolve contradictions in reported spectral data for structurally similar derivatives?

  • Methodological Answer : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations). For ambiguous 13C^13C NMR signals, DEPT-135 or HSQC experiments clarify carbon hybridization. Compare melting points and retention times (HPLC) against authentic standards. Contradictions in IR peaks may arise from polymorphic forms; X-ray crystallography provides definitive structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.